N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a furan-2-ylmethyl group, and a methylsulfonyl group attached to an alaninamide backbone. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H19ClN2O5S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H19ClN2O5S/c1-11(16(20)18-10-13-5-4-8-24-13)19(25(3,21)22)14-9-12(17)6-7-15(14)23-2/h4-9,11H,10H2,1-3H3,(H,18,20) |
InChI Key |
SWEMRSJFYSMZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Alaninamide Backbone: Starting with alanine, the amine group is protected, and the carboxyl group is activated for subsequent coupling reactions.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the coupling of the protected alanine derivative with 5-chloro-2-methoxyphenyl chloride under basic conditions.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Incorporation of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles like amines (R-NH~2~) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for its unique structural features and biological activity.
Materials Science: As a building block for the synthesis of novel materials with specific properties.
Biology: As a probe for studying biological pathways and interactions.
Industry: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)alaninamide: Lacks the methylsulfonyl group.
N~2~-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninamide: Lacks the furan-2-ylmethyl group.
N~2~-(5-chloro-2-methoxyphenyl)alaninamide: Lacks both the furan-2-ylmethyl and methylsulfonyl groups.
Uniqueness
The presence of both the furan-2-ylmethyl and methylsulfonyl groups in N2-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide imparts unique chemical and biological properties, making it distinct from its analogs.
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